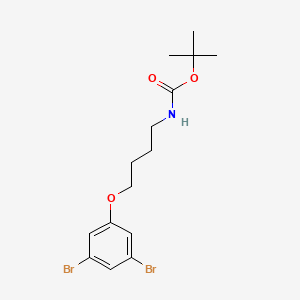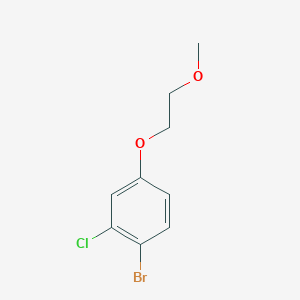
4,5-diiodo-2-isopropyl-1H-imidazole
Descripción general
Descripción
4,5-diiodo-2-isopropyl-1H-imidazole is a useful research compound. Its molecular formula is C6H8I2N2 and its molecular weight is 361.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-diiodo-2-isopropyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-diiodo-2-isopropyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Processes
- Continuous Flow Synthesis: Drageset and Bjørsvik (2016) developed a flow process for the mono- and di-iodination of the imidazole backbone, including 4,5-diiodo-1H-imidazole, using a multi-jet oscillating disk flow reactor. This process achieved high mass × time yield and allowed production at a capacity of 295 g day−1 (Drageset & Bjørsvik, 2016).
Applications in Medicinal Chemistry
- Antimicrobial Studies: Streciwilk et al. (2014) synthesized derivatives of 4,5-di-p-diisopropylphenyl-1H-imidazole and found that the corresponding N-heterocyclic carbene–silver(I) acetate complexes showed cytotoxic and antibacterial properties (Streciwilk et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: Prashanth et al. (2021) explored the corrosion inhibition potential of 4,5-diiodo-1H-imidazole derivatives in acidic solutions, demonstrating high inhibition efficiency (Prashanth et al., 2021).
Nanocatalysis
- Graphene Oxide–Chitosan Bionanocomposite: Maleki and Paydar (2015) described the use of graphene oxide–chitosan bionanocomposite for the synthesis of trisubstituted imidazoles, highlighting its efficiency as a nanocatalyst under solvent-free conditions (Maleki & Paydar, 2015).
Electrocatalysis
- Bifunctional Electrocatalyst: Nasirizadeh et al. (2013) reported the electrosynthesis of an imidazole derivative, using it as a bifunctional electrocatalyst for simultaneous determination of various compounds at a multi-wall carbon nanotubes modified electrode (Nasirizadeh et al., 2013).
Luminescence Properties
- Microwave-Assisted Synthesis: Zhang et al. (2015) developed a microwave-assisted solvent-free method for synthesizing imidazoles, including 4,5-diiodo-1H-imidazole, and investigated their luminescent properties (Zhang et al., 2015).
Propiedades
IUPAC Name |
4,5-diiodo-2-propan-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8I2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFRFTOVWIUUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(N1)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B8233043.png)


![[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B8233064.png)








![2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B8233140.png)
